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  • Product: Octan-2-ylhydrazine dihydrochloride
  • CAS: 1375473-75-8

Core Science & Biosynthesis

Foundational

Technical Guide: Thermodynamic Stability Profiling of Octan-2-ylhydrazine Dihydrochloride

The following technical guide details the thermodynamic stability profiling of Octan-2-ylhydrazine dihydrochloride , a specific salt form of the monoamine oxidase inhibitor (MAOI) known historically as Octamoxin .[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profiling of Octan-2-ylhydrazine dihydrochloride , a specific salt form of the monoamine oxidase inhibitor (MAOI) known historically as Octamoxin .[1]

This guide addresses the unique physicochemical challenges posed by the dihydrochloride stoichiometry (


), which is thermodynamically distinct from the more common monohydrochloride due to the weak basicity of the second nitrogen atom in alkylhydrazines.[1]

Executive Summary: The Dihydrochloride Challenge

In pharmaceutical salt selection, alkylhydrazines (R-NH-NH


) typically form stable monohydrochlorides .[1] The formation of a dihydrochloride  (Octan-2-ylhydrazine 

2HCl) forces the protonation of both nitrogen atoms.[1]

From a thermodynamic standpoint, this creates a metastable system .[1] The second protonation occurs on a nitrogen with significantly reduced basicity (pKa


 -1 to 0) due to the inductive effect of the adjacent ammonium group (

).[1][2] Consequently, the Octan-2-ylhydrazine dihydrochloride salt is prone to:
  • Dehydrochlorination: Spontaneous loss of HCl gas to revert to the thermodynamically favored monohydrochloride.[1][2]

  • Hygroscopicity: The excess acidity often drives moisture uptake, leading to deliquescence.[1]

  • Oxidative Instability: While salts generally stabilize hydrazines against oxidation, the lattice strain in a dihydrochloride can lower the activation energy for degradation.[1]

This guide outlines the protocol to empirically validate these thermodynamic risks.

Chemical Context & Theoretical Basis[1][2][4][5][6]

Structural Dynamics

The compound consists of a lipophilic C8-alkyl chain attached to a hydrazine moiety.[1]

  • Base: Octan-2-ylhydrazine (Octamoxin).[1][3]

  • Formula:

    
     (Dihydrochloride).[1][2]
    
  • Chirality: The C2 position is a stereocenter.[1][2] Lattice energy will differ significantly between the racemate and the enantiopure (

    
     or 
    
    
    
    ) forms.[1]
Thermodynamic Equilibrium

The stability of the dihydrochloride is defined by the equilibrium constant (


) of the dissociation reaction:

[1][2]

If the Gibbs Free Energy (


) of this reaction is negative at ambient conditions, the salt is thermodynamically unstable and will slowly off-gas HCl.[1]

Experimental Protocol: Stability Characterization

To validate the material for drug development, the following three-phase workflow is required.

Phase 1: Thermal Stress Profiling (DSC/TGA)

Objective: Distinguish between melting, desolvation, and decomposition.[1]

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) with Tzero pans (hermetically sealed to prevent HCl loss prior to the event).

  • Ramp Rate: 10°C/min from 25°C to 250°C.

  • Coupled TGA: Run Thermogravimetric Analysis (TGA) simultaneously.

Interpretation:

  • Scenario A (Stable): Sharp endotherm (melting) with no mass loss.[1][2]

  • Scenario B (Metastable - Likely): TGA shows mass loss before or during the melting endotherm.[1][2] This confirms the loss of stoichiometric HCl (approx. 15-17% mass loss depending on MW).[1]

Phase 2: Dynamic Vapor Sorption (DVS)

Objective: Determine critical relative humidity (CRH) and deliquescence points.[1][2]

Protocol:

  • Cycle: 0%

    
     90% 
    
    
    
    0% RH at 25°C.
  • Step Size: 10% RH increments, equilibrium criterion

    
    .
    

Risk Indicator: If the sample shows significant hysteresis or irreversible mass gain >2% at 40-60% RH, the dihydrochloride lattice is collapsing into a solution phase (deliquescence), likely driven by the high solubility of the excess HCl.[1]

Phase 3: Slurry Conversion Screen

Objective: Determine the thermodynamically stable polymorph/stoichiometry in solution.

Protocol:

  • Suspend excess Octan-2-ylhydrazine dihydrochloride in solvents of varying polarity (Isopropanol, Ethyl Acetate, Dichloromethane).[1]

  • Stir at 25°C for 48 hours.

  • Filter and analyze the solid phase via Powder X-Ray Diffraction (PXRD).[1][2]

Expected Outcome: If the dihydrochloride is unstable, the solid phase will convert to the monohydrochloride in non-acidic solvents.[1] This confirms that the dihydrochloride is only kinetically stable (metastable).[1]

Visualization: Stability Testing Workflow

The following diagram illustrates the decision logic for evaluating the salt's viability.

StabilityWorkflow Start Start: Octan-2-ylhydrazine 2HCl DSC Thermal Analysis (DSC / TGA) Start->DSC MassLoss Mass Loss < 150°C? DSC->MassLoss Unstable Result: Thermodynamically Unstable (Dehydrochlorination) MassLoss->Unstable Yes (HCl loss) StableThermal Result: Thermally Stable MassLoss->StableThermal No DVS Hygroscopicity (DVS 0-90% RH) StableThermal->DVS HygroCheck Mass Gain > 2%? DVS->HygroCheck Deliquescent Risk: Deliquescent/Hygroscopic Requires Desiccant HygroCheck->Deliquescent Yes StableHygro Result: Non-Hygroscopic HygroCheck->StableHygro No Slurry Slurry Conversion (Solvent Stress) StableHygro->Slurry Conversion Converts to Monohydrochloride? Slurry->Conversion Metastable Result: Metastable Stoichiometry Revert to Monohydrochloride Conversion->Metastable Yes Viable Conclusion: Viable Drug Substance Conversion->Viable No

Caption: Logical workflow for assessing the thermodynamic viability of the dihydrochloride salt form.

Degradation Pathways[2][3]

Understanding the breakdown mechanism is vital for establishing storage conditions.[1][2]

Oxidative Deamination

Hydrazines are potent reducing agents.[1][2] In the presence of trace metals (


, 

) or atmospheric oxygen, Octan-2-ylhydrazine degrades into the corresponding hydrazone or alkane .[1]
  • Mitigation: The salt form significantly slows this, but the dihydrochloride's potential acidity can catalyze auto-oxidation if moisture is present.[1]

Disproportionation

As noted, the primary risk is the equilibrium shift:



This is often observed during vacuum drying of the API (Active Pharmaceutical Ingredient).[1]

Degradation Substrate Octan-2-ylhydrazine 2HCl Mono Monohydrochloride (Stable Solid) Substrate->Mono Heat / Vacuum HCl HCl Gas (Off-gassing) Substrate->HCl Loss of 2nd Proton Oxidation Oxidation Products (Hydrazones/Azo) Substrate->Oxidation O2 / Moisture / pH < 1

Caption: Primary degradation pathways: Dehydrochlorination (thermodynamic) and Oxidation (chemical).[1]

Summary of Recommendations

ParameterRecommendation for Octan-2-ylhydrazine
Salt Selection Critical Review: If the dihydrochloride shows HCl loss < 100°C, switch to Monohydrochloride or Hemisulfate .
Storage Store at 2-8°C under Argon/Nitrogen. Use double-lined LDPE bags with desiccant.[1][2]
Drying Avoid high vacuum at elevated temperatures (>40°C) to prevent stripping the second HCl molecule.[1]
Handling Use glass-lined equipment.[1] Avoid contact with metallic ions (Fe, Cu) to prevent catalytic oxidation.[1]

References

  • BenchChem. (2025).[1][2] Hydrazine Hydrochloride: High-Purity Reagent and Synthesis. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 20811, Octamoxin. Retrieved from [1][2]

  • Kumar, L., et al. (2023).[1] Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics. Retrieved from [1][2]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for salt selection methodologies).

  • International Programme on Chemical Safety. (1987).[1][2][4] Hydrazine (EHC 68).[1][2][4] World Health Organization.[1][2][4] Retrieved from [1][2]

Sources

Exploratory

The Re-emerging Potential of Octan-2-ylhydrazine Compounds: A Technical Guide to Biological Activity and Development

An In-Depth Technical Guide Abstract Octan-2-ylhydrazine, known historically as the antidepressant drug Octamoxin, represents a classic example of a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Octan-2-ylhydrazine, known historically as the antidepressant drug Octamoxin, represents a classic example of a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[1] While its clinical use was discontinued, the inherent biological activity of its hydrazine scaffold presents a compelling case for re-examination in modern drug discovery. This technical guide provides an in-depth analysis of the core biological activity of octan-2-ylhydrazine, focusing on its mechanism of action as an MAO inhibitor. We will dissect the structure-activity relationships that govern its function and explore the potential for developing novel analogues with improved selectivity and safety profiles. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, data interpretation frameworks, and a forward-looking perspective on the therapeutic potential of this chemical class.

Introduction: The Hydrazine Moiety in Medicinal Chemistry

The hydrazine functional group (H₂N-NH₂) is a versatile and highly reactive chemical entity that has been incorporated into a wide array of pharmacologically active molecules.[2][3] Its ability to act as a potent nucleophile and participate in various condensation and cyclization reactions makes it a valuable building block in synthetic organic chemistry.[2] Historically, hydrazine derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents.[3][4][5]

Among these, Octan-2-ylhydrazine (also known as Octamoxin) emerged in the 1960s as an antidepressant.[1] Its therapeutic effect was rooted in its ability to inhibit monoamine oxidase (MAO), an enzyme critical to the metabolism of key neurotransmitters. This guide will deconstruct the biological activity of this compound, providing the scientific foundation necessary to explore the development of next-generation therapeutics based on its core structure.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The primary and most well-documented biological activity of octan-2-ylhydrazine is the inhibition of monoamine oxidase enzymes. Understanding this mechanism is fundamental to appreciating both its therapeutic potential and its associated risks.

The Monoamine Oxidase (MAO) Enzyme System

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane.[6][7] They play a crucial role in the catabolism of monoamine neurotransmitters and dietary amines. Two primary isoforms exist:

  • MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is primarily associated with antidepressant and anxiolytic effects.[6]

  • MAO-B: Preferentially metabolizes dopamine and phenylethylamine. Its inhibition is a key strategy in the treatment of Parkinson's disease and has been explored for Alzheimer's disease.[6]

By inhibiting these enzymes, the synaptic concentration and duration of action of these neurotransmitters are increased, leading to the desired therapeutic effects in various neurological and psychiatric disorders.[8]

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_metabolism Metabolism MA Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicles MA->Vesicle Storage Metabolites Inactive Metabolites MA->Metabolites Released_MA Released Neurotransmitters Vesicle->Released_MA Release Receptors Postsynaptic Receptors Released_MA->Receptors Binding & Signal Reuptake_MA Reuptake Released_MA->Reuptake_MA Reuptake Transporter MAO Monoamine Oxidase (MAO) [Outer Mitochondrial Membrane] Reuptake_MA->MA Degradation Inhibitor Octan-2-ylhydrazine (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Monoamine Neurotransmitter Lifecycle and Point of MAO Inhibition.
Octan-2-ylhydrazine: A Non-Selective, Irreversible Inhibitor

Octan-2-ylhydrazine is classified as an irreversible and non-selective MAOI.[1]

  • Irreversible: It forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, permanently inactivating it. Enzyme activity is only restored after the synthesis of new MAO, a process that can take weeks.[8]

  • Non-Selective: It inhibits both MAO-A and MAO-B isoforms with similar potency.

This lack of selectivity and irreversible nature are responsible for the significant side effects associated with first-generation MAOIs. The most notorious of these is the "cheese effect," a hypertensive crisis that can occur when a patient consumes foods rich in tyramine (e.g., aged cheeses, cured meats).[7] Tyramine is normally metabolized by MAO-A in the gut; when this enzyme is inhibited, tyramine enters the bloodstream and can displace large amounts of norepinephrine from nerve terminals, causing a dangerous spike in blood pressure.

Structure-Activity Relationship (SAR) and Derivative Potential

The therapeutic utility and safety profile of a drug candidate are intrinsically linked to its chemical structure. For octan-2-ylhydrazine, the core pharmacophore consists of the reactive hydrazine group and the eight-carbon alkyl chain, which influences lipophilicity and interaction with the enzyme's active site.

Hypothetical SAR Exploration

While specific SAR studies on octan-2-ylhydrazine are limited, we can extrapolate from general principles of medicinal chemistry and MAO inhibitors to guide the design of new analogues.[9][10][11]

  • Alkyl Chain Modification: The lipophilicity of the octyl group is crucial for crossing the blood-brain barrier and accessing the mitochondrial enzyme. Altering its length, branching, or introducing cyclic moieties could fine-tune this property, potentially influencing potency and isoform selectivity.

  • Hydrazine Group Derivatization: The primary amino group of the hydrazine is key to its irreversible binding mechanism. However, it is also a source of potential toxicity.[12][13] Condensing the hydrazine with various aldehydes or ketones to form hydrazones creates a large family of derivatives with a broad spectrum of reported biological activities, including antimicrobial, anticonvulsant, and antitumor effects.[5][14] This modification could shift the biological activity away from MAO inhibition entirely or create pro-drugs that are metabolized in vivo to release the active hydrazine.

Table 1: Proposed Modifications to the Octan-2-ylhydrazine Scaffold
Modification SiteProposed ChangePredicted Impact on Biological ActivityRationale
Alkyl Chain Shorten or lengthen the chainModulate MAO inhibitory potency and selectivityAlters lipophilicity, affecting access to the enzyme active site.
Introduce unsaturation (alkene/alkyne)May alter binding affinity and metabolic stabilityChanges the geometry and electronic properties of the hydrophobic tail.
Replace with a cycloalkyl or aryl ringMay enhance binding through new interactions; potential for selectivityIntroduces conformational rigidity and potential for π-stacking interactions.
Hydrazine Moiety Form hydrazones with aromatic aldehydesPotential for new activities (antimicrobial, anticancer); may reduce MAO inhibitionBlocks the reactive -NH₂ group, fundamentally changing the pharmacophore.[5]
Acylation to form hydrazidesCreates precursors for various heterocyclic compounds (e.g., oxadiazoles, triazoles)Expands chemical diversity to target different biological pathways.[15]

Experimental Evaluation Protocols

A systematic evaluation of novel octan-2-ylhydrazine analogues requires robust and validated assays. The primary screen should focus on MAO inhibition, followed by secondary screens for other potential activities and essential toxicity profiling.

Protocol: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from established high-throughput screening methods and provides a reliable means to determine the potency (IC₅₀) and selectivity of test compounds.[6][16][17]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin), which can be quantified.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO)

  • MAO-A substrate: Serotonin

  • MAO-B substrate: Benzylamine

  • MAO-A selective inhibitor (control): Clorgyline[16][18]

  • MAO-B selective inhibitor (control): Selegiline (Deprenyl) or Safinamide[16][18]

  • Phosphate buffer (pH 7.4)

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., octan-2-ylhydrazine analogue) in DMSO. Create a serial dilution series to cover a range of concentrations (e.g., 1 nM to 100 µM).

  • Reagent Preparation: Prepare a reaction mixture containing the phosphate buffer, Amplex® Red, and HRP.

  • Assay Protocol: a. To each well of the 384-well plate, add a small volume (e.g., 5 µL) of the test compound dilution or control (DMSO for 100% activity, selective inhibitor for 0% activity). b. Add the respective MAO enzyme (MAO-A or MAO-B) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding the reaction mixture containing the appropriate substrate (serotonin for MAO-A, benzylamine for MAO-B). d. Incubate the plate at 37°C for a set time (e.g., 30-60 minutes), protected from light. e. Stop the reaction (optional, depending on kinetic vs. endpoint reading). f. Measure the fluorescence on a microplate reader.

  • Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data, setting the DMSO control as 100% activity and the high-concentration selective inhibitor as 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Caption: Workflow for the In Vitro Fluorometric MAO Inhibition Assay.
Early Stage Toxicity and Pharmacokinetic Assessment

Given the known risks of the hydrazine moiety, early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) assessment is critical.

  • In Silico Prediction: Before synthesis, computational tools can predict key properties. Web-based platforms like pkCSM and SwissADME can provide estimates of oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity (e.g., hepatotoxicity, mutagenicity).[19]

  • In Vitro Cytotoxicity: A simple assay using a relevant cell line (e.g., HepG2 for liver toxicity) can provide an early indication of a compound's general toxicity.

  • Metabolic Stability: Incubating the compound with liver microsomes can assess its susceptibility to metabolism by cytochrome P450 enzymes, which are known to be involved in the bioactivation and detoxification of hydrazine derivatives.[12][20]

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the activity of different compounds.

Table 2: Sample Data for Octan-2-ylhydrazine Analogues
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI) for MAO-B
Octan-2-ylhydrazine 1502201.47
Clorgyline (Control)2.99[16]8,5002843
Selegiline (Control)9,4007.04[16]0.0007
Analogue 1 (Shorter Chain) 4509802.18
Analogue 2 (Aryl Hydrazone) >10,000>10,000N/A

Interpretation:

  • Potency: Lower IC₅₀ values indicate higher potency.

  • Selectivity: The Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) is a critical parameter.

    • An SI > 1 indicates selectivity for MAO-B.

    • An SI < 1 indicates selectivity for MAO-A.

    • An SI ≈ 1, as seen with octan-2-ylhydrazine, indicates non-selectivity.

Challenges and Future Directions

The primary challenge in developing drugs from the octan-2-ylhydrazine scaffold is managing the inherent toxicity of the hydrazine group.[12][13] Modern drug design aims to mitigate these risks.

  • Improving Safety: Future research should focus on designing analogues that are either rapidly metabolized to inactive products after inhibiting the enzyme or that have reduced capacity to form the reactive intermediates responsible for toxicity.

  • Achieving Selectivity: A key goal is to develop isoform-selective inhibitors. A highly selective MAO-B inhibitor derived from this scaffold could be a candidate for Parkinson's disease with a greatly reduced risk of the hypertensive crisis associated with MAO-A inhibition.

  • Exploring New Biological Space: The formation of hydrazone and heterocyclic derivatives should be pursued to explore whether the octan-2-yl moiety can guide these new pharmacophores to other biological targets, potentially leading to compounds with entirely new mechanisms of action.[21][22]

Conclusion

Octan-2-ylhydrazine is more than a historical footnote in psychopharmacology. It is a potent, biologically active molecule whose mechanism of action is well-understood. While the parent compound's poor safety profile makes it unsuitable for modern therapeutic use, its chemical structure serves as a valid starting point for new drug discovery campaigns. By applying principles of medicinal chemistry to modify the alkyl chain and derivatize the hydrazine moiety, it is feasible to develop novel compounds with improved safety, enhanced selectivity for MAO isoforms, or even entirely new biological activities. A systematic approach, utilizing the robust experimental protocols outlined in this guide, will be essential to unlocking the full potential of this intriguing class of compounds.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Octamoxin. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624. Retrieved from [Link]

  • Jadhav, H., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(21), 7575. Retrieved from [Link]

  • Gokcen, O., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6628. Retrieved from [Link]

  • Mohamed, M. F., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(11), 405-420. Retrieved from [Link]

  • de Oliveira, D. N. G., et al. (2023). Evaluation of the Inhibitory Effect of The Enzyme Monoamine Oxidase A by Species of the Genus Spondias: An in silico and in vitro Study. Journal of the Brazilian Chemical Society, 34, 1-13. Retrieved from [Link]

  • Esteves, T. A. S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6206. Retrieved from [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

  • Sharma, P., et al. (2014). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India, 11(1), 45-50. Retrieved from [Link]

  • Sharma, S., & Sharma, P. K. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med, 9(1), 1-15. Retrieved from [Link]

  • Molvi, K. I., & Rishi, S. (2002). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology Mechanisms and Methods, 12(4), 293-305. Retrieved from [Link]

  • Das, P., et al. (2020). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. Organometallics, 39(22), 4056-4071. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Retrieved from [Link]

  • McEwen, C. M. Jr., & Cohen, J. D. (1966). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 99(3), 913-919. Retrieved from [Link]

  • Pisoschi, C. G., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Pharmaceuticals, 15(12), 1530. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9226-9239. Retrieved from [Link]

  • Frutuoso, V. S., et al. (2018). Discovery of Novel Orally Active Tetrahydro-Naphthyl-N-Acylhydrazones with In Vivo Anti-TNF-α Effect and Remarkable Anti-Inflammatory Properties. Molecules, 23(11), 2779. Retrieved from [Link]

  • Choleva, E., et al. (2005). Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 269-276. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2022). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules, 27(11), 3619. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Structure-Activity Comparison of Hydrazine to Other Nasotoxic Chemicals. Retrieved from [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Shalini, S., et al. (2010). Monoamine oxidase inhibitors and their role in depression. Pharmacologyonline, 2, 68-78. Retrieved from [Link]

  • Jones, A., & St. Surin-Lord, S. (2023). Hydrazine Toxicology. StatPearls. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structure Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

  • Sari, Y. N., et al. (2023). Pharmacokinetics and Toxicity Overview of Active Compounds Berberine, Palmatine, and Jatrorrhizine From Fibraurea tinctoria Lour: Drug-Likeness, ADMET Prediction, and In Vivo Extract Toxicity Assessment. Journal of Applied Pharmaceutical Science, 13(10), 1-13. Retrieved from [Link]

  • El-Gamel, N. E. A., & El-Reash, G. M. A. (2017). Structural investigation, biological and flotation studies of Co(II) and Zn(II) complexes of salicoyl hydrazone ending by thiazole. International Journal of Advanced Research in Biological Sciences, 4(11), 1-18. Retrieved from [Link]

  • ChemBK. (2024). naphthalen-2-ylhydrazine. Retrieved from [Link]

Sources

Foundational

Reactivity profile of secondary alkyl hydrazines vs primary hydrazines

Executive Summary In medicinal chemistry and process development, the distinction between primary alkyl hydrazines ( ) and secondary alkyl hydrazines (specifically 1,1-disubstituted, ) is not merely structural—it is a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, the distinction between primary alkyl hydrazines (


) and secondary alkyl hydrazines  (specifically 1,1-disubstituted, 

) is not merely structural—it is a fundamental divergence in nucleophilic trajectory and metabolic liability.

While both classes exhibit the


-effect, rendering them "super-nucleophiles" compared to their amine analogues, their oxidation profiles differ catastrophically in biological systems. Primary hydrazines typically degrade into high-energy alkyl radicals via unstable diazene intermediates, whereas 1,1-disubstituted hydrazines are prone to forming carcinogenic nitrosamines. This guide delineates the mechanistic nuances, synthetic control strategies, and safety protocols required to handle these high-energy motifs.

Mechanistic Profiling: Nucleophilicity & Electronic Structure

The -Effect Paradox

Both primary and secondary hydrazines exhibit enhanced nucleophilicity due to the repulsion of lone pairs on adjacent nitrogen atoms (the


-effect). However, the introduction of alkyl groups creates a divergence between basicity  (thermodynamic stability of the conjugate acid) and nucleophilicity  (kinetic rate of reaction).
Comparative Reactivity Data

The following table summarizes the reactivity profile based on Mayr’s Nucleophilicity Scales (


) and pKa values.
ParameterPrimary Hydrazine (e.g., Methylhydrazine)1,1-Secondary Hydrazine (e.g., 1,1-Dimethylhydrazine)Mechanistic Driver
Structure


N/A
pKa (

)
~7.87~7.21Inductive stabilization vs. Solvation penalty
Nucleophilic Site Terminal

(Kinetic)
Terminal

(Exclusive)
Steric hindrance blocks substituted N
Mayr

Parameter
HighVery High

effect of two methyls boosts HOMO energy
Oxidation Product Unstable Diazene (

)
Nitrosamine / DiazeniumLack of H on substituted Nitrogen
Structural Dynamics
  • 1,1-Dialkylhydrazines: The two alkyl groups on

    
     provide significant inductive electron donation (
    
    
    
    ), raising the energy of the HOMO localized on the terminal
    
    
    . Consequently, 1,1-dimethylhydrazine is often more nucleophilic towards carbon electrophiles than methylhydrazine, despite being slightly less basic due to solvation penalties.
  • Primary Hydrazines: These are ambident nucleophiles. While the substituted nitrogen (

    
    ) is electronically enriched, it is sterically encumbered. In 
    
    
    
    reactions, the terminal unsubstituted nitrogen (
    
    
    ) is almost exclusively the reactive center.

Metabolic Liability & Toxicology (The "Why")

For drug development professionals, the critical differentiator is the metabolic fate of these moieties. Hydrazines are classic "structural alerts" (genotoxicophores), but the mechanism of toxicity is distinct for each class.

Pathway Analysis
  • Primary Hydrazines: Undergo oxidative metabolism (via CYP450 or Flavin-containing monooxygenases) to form alkyldiazenes . These species are unstable and decompose to extrude nitrogen gas (

    
    ), generating highly reactive alkyl radicals  that covalently bind to DNA/heme.
    
  • 1,1-Secondary Hydrazines: Cannot form diazenes due to the lack of protons on the substituted nitrogen. Instead, they oxidize to N-nitrosamines (potent carcinogens requiring bioactivation) or diazenium ions .

Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic fork in the road for hydrazine metabolism.

MetabolicPathways Figure 1: Divergent metabolic oxidation pathways. Primary hydrazines yield alkyl radicals; 1,1-secondary yield nitrosamines. cluster_0 Primary Hydrazine Fate cluster_1 1,1-Secondary Hydrazine Fate P_Start Primary Hydrazine (R-NH-NH2) P_Inter Alkyldiazene (R-N=NH) P_Start->P_Inter Oxidation (-2H) P_End Alkyl Radical (R•) + N2 P_Inter->P_End Spontaneous Decomposition S_Start 1,1-Dialkyl Hydrazine (R2N-NH2) S_Inter Diazenium Ion (R2N+=NH) S_Start->S_Inter Oxidation (-2e-, -H+) S_Nitro N-Nitrosamine (R2N-N=O) S_Start->S_Nitro Oxidation (+O)

Synthetic Strategies: Selective Functionalization

A common challenge in the synthesis of hydrazine-containing drugs (e.g., pyrazole scaffolds) is preventing over-alkylation (poly-alkylation).

The Problem: Direct Alkylation

Reacting hydrazine (


) with an alkyl halide (

) is notoriously uncontrolled. The product (

) is more nucleophilic than the starting material (due to the

effect), leading to mixtures of mono-, di-, and tri-alkylated species.
The Solution: Reductive Hydrazination

To access 1,1-disubstituted hydrazines cleanly, Reductive Hydrazination is the gold standard. This method mirrors reductive amination but uses a hydrazine nucleophile.

Protocol: Synthesis of 1,1-Disubstituted Hydrazine via Trichlorosilane Activation

Reference Grounding: This protocol adapts the methodology established by Wang et al. (Org.[1] Lett. 2016) and standard reductive amination principles.

Objective: Synthesis of 1-(1-phenylethyl)-1-phenylhydrazine (Model System).

Reagents:

  • Ketone: Acetophenone (1.0 equiv)

  • Hydrazine: Phenylhydrazine (1.2 equiv)

  • Reductant: Trichlorosilane (

    
    , 2.0 equiv)
    
  • Catalyst: Hexamethylphosphoramide (HMPA, 10 mol%) or DMF (safer alternative)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • In a flame-dried round-bottom flask under Argon, dissolve Acetophenone (10 mmol) and Phenylhydrazine (12 mmol) in anhydrous DCM (50 mL).

    • Note: Unlike standard amines, acid catalysis is rarely needed due to the high nucleophilicity of the hydrazine.

  • Lewis Base Activation:

    • Add the Lewis Base catalyst (DMF or HMPA).

    • Mechanism:[2][3][4][5] The Lewis base coordinates to the silicon of

      
      , creating a hypervalent silicon species that is a potent hydride donor.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Trichlorosilane dropwise via syringe. The reaction is exothermic.[6]

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Quench & Workup:

    • Quench carefully with saturated

      
       (Gas evolution: 
      
      
      
      ).
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

Why this works: The reaction proceeds via a hydrazone intermediate. The hypervalent silicon species selectively reduces the


 bond. Because the product is a hydrazine (not an amine), it does not compete effectively for the ketone under these conditions, preventing over-reaction.

Handling & Safety (E-E-A-T)

Working with alkyl hydrazines requires strict adherence to safety protocols due to their volatility, toxicity, and instability.

HazardPrimary Hydrazines (e.g., MMH)1,1-Secondary Hydrazines (e.g., UDMH)Mitigation Strategy
Flammability High (Flash point often < 20°C)High (Hypergolic with oxidizers)Use inert atmosphere (Argon/N2). Ground all glassware.
Toxicity Hepatotoxic, NephrotoxicCarcinogenic, NeurotoxicDouble-gloving (Nitrile + Laminate). Fume hood mandatory.
Explosivity Vapors explosive in airPeroxide formerStore under inert gas. Test for peroxides before distillation.
Decontamination Bleach (NaClO)Bleach (NaClO)Do NOT use bleach directly on neat hydrazine (generates gas). Dilute first, then oxidize.

Critical Protocol Note: When neutralizing hydrazine spills, never use neat bleach. The reaction


 is highly exothermic and can aerosolize the toxic hydrazine. Always dilute the spill with water first, then treat with dilute hypochlorite solution.

References

  • Nucleophilicity Scales: Mayr, H., et al. "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the

    
    -Effect in Hydrazine Reactivities." Journal of Organic Chemistry, 2012. Link
    
  • Metabolic Activation: Kalgutkar, A. S., & Dalvie, D. "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology, 2011.[7] Link

  • Reductive Hydrazination: Wang, T., et al. "Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines."[1] Organic Letters, 2016.[1] Link

  • Toxicity Profile: National Toxicology Program. "Report on Carcinogens: 1,1-Dimethylhydrazine."[8] Department of Health and Human Services. Link

  • General Reactivity: Hendrickson, J. B. "The Alpha Effect in Nucleophilic Substitution." Journal of the American Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stoichiometric Control in Octan-2-ylhydrazine Dihydrochloride Reactions

This Application Note is designed for researchers and process chemists utilizing Octan-2-ylhydrazine dihydrochloride in the synthesis of pharmaceutical intermediates (e.g., Octomoxine analogs, kinase inhibitors). It addr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing Octan-2-ylhydrazine dihydrochloride in the synthesis of pharmaceutical intermediates (e.g., Octomoxine analogs, kinase inhibitors). It addresses the critical stoichiometric adjustments required when transitioning from free-base hydrazines to their dihydrochloride salts.

Executive Summary

Octan-2-ylhydrazine (also known as (1-Methylheptyl)hydrazine) is a valuable building block for synthesizing pyrazoles, hydrazones, and hydrazine-linked peptidomimetics. However, commercial supplies are frequently provided as the dihydrochloride salt (•2HCl) to ensure shelf stability and prevent oxidation.

Crucial Insight: Failure to account for the two equivalents of hydrochloric acid often leads to stalled reactions (due to acidic pH quenching nucleophilicity) or incorrect mass-balance calculations . This guide provides the definitive stoichiometry and protocols to neutralize the salt in situ and drive reactions to completion.

Chemical Identity & Properties

PropertySpecification
Compound Name Octan-2-ylhydrazine dihydrochloride
Free Base Synonym (1-Methylheptyl)hydrazine; 2-Hydrazinooctane
CAS (Free Base) 4684-87-1
Chemical Formula

MW (Salt) 217.18 g/mol (Calculated)
MW (Free Base) 144.26 g/mol
Acidity Strongly Acidic (Releases 2 equiv.[1]

upon dissolution)
Solubility Soluble in

, MeOH, DMSO; Poor in DCM/Hexanes (until neutralized)

Stoichiometry Masterclass: The "2HCl" Factor

When using the dihydrochloride salt, you are introducing two moles of acid for every mole of nucleophile. The hydrazine nitrogens are protonated (


), rendering them non-nucleophilic.
The Neutralization Equation

To restore reactivity, you must add a base to sequester the protons.



Calculation Workflow

Scenario: You require 1.0 mmol of active Octan-2-ylhydrazine.

  • Mass of Salt Required:

    
    
    (Common Error: Using the free base MW of 144.26 mg, resulting in a 33% under-dosing).
    
  • Base Equivalents (The Critical Step):

    • Neutralization Only: 2.0 equivalents.

    • Reaction Consumption: If the reaction generates acid (e.g., nucleophilic substitution on an alkyl halide), add +1.0 equivalent.

    • Recommended Excess: Always use 2.5 to 3.0 equivalents of base (e.g., Triethylamine, DIPEA, or

      
      ) to ensure the equilibrium favors the free hydrazine.
      
Reaction Pathway Visualization

The following diagram illustrates the activation and reaction logic.

G cluster_0 Step 1: Activation cluster_1 Step 2: Reaction Salt Octan-2-ylhydrazine 2HCl Salt (Inactive) FreeBase Free Hydrazine (Nucleophilic) Salt->FreeBase Deprotonation Waste Salt Waste (Et3N-HCl) Salt->Waste Base Base (e.g., Et3N, >2.0 eq) Base->FreeBase Product Target Molecule (Pyrazole/Urea) FreeBase->Product Nucleophilic Attack Electrophile Electrophile (Diketone/Isocyanate) Electrophile->Product

Figure 1: Activation pathway. The 2HCl salt must be "unlocked" by base before it can react with the electrophile.

Application Protocol A: Regioselective Pyrazole Synthesis

This protocol describes the condensation of Octan-2-ylhydrazine dihydrochloride with a 1,3-diketone. This is a standard workflow for synthesizing kinase inhibitor scaffolds.

Materials
  • Reagent: Octan-2-ylhydrazine dihydrochloride (1.0 eq).

  • Substrate: 1,3-Diketone (e.g., Acetylacetone or a substituted analog) (1.1 eq).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ).
Step-by-Step Procedure
  • Dissolution & Neutralization (The "Free-Basing" Step):

    • Weigh 217 mg (1.0 mmol) of Octan-2-ylhydrazine dihydrochloride into a reaction vial.

    • Add 3.0 mL of Ethanol. The salt may not fully dissolve yet.

    • Add 350 µL (2.5 mmol, 2.5 eq) of Triethylamine.

    • Observation: The solution should clear as the free hydrazine is released, though

      
       fumes or precipitate may form depending on concentration.
      
    • Stir: 10 minutes at Room Temperature (RT).

  • Addition of Electrophile:

    • Add 1.1 mmol of the 1,3-diketone dropwise.

    • Note: The reaction is exothermic; mild heat release is normal.

  • Cyclization:

    • Heat the mixture to Reflux (78°C) for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the mass of [Product + H]+.

    • Stoichiometry Check: If starting material remains, add 0.5 eq more base to ensure pH is >7.

  • Workup:

    • Concentrate the solvent in vacuo.

    • Partition the residue between Ethyl Acetate and Water.

    • Crucial: The product is organic soluble. The

      
       salts will wash into the aqueous layer.
      

Application Protocol B: Urea Formation (Octomoxine Analog)

Based on pharmaceutical synthesis workflows (e.g., Octomoxine), this protocol details the reaction with an isocyanate.

Stoichiometry Table
ComponentMW ( g/mol )EquivalentsMass/Vol for 1 mmol Scale
Octan-2-ylhydrazine • 2HCl 217.18 1.0 217 mg
Dichloromethane (DCM) -Solvent5.0 mL
Diisopropylethylamine (DIPEA) 129.243.0 522 µL
Isocyanate (R-NCO) Variable1.1Variable
Procedure
  • Biphasic Challenge: The 2HCl salt is insoluble in DCM. You must use a "slurry-to-solution" method.

  • Slurry Preparation: Suspend 217 mg of the hydrazine salt in 5 mL dry DCM.

  • Activation: Add 3.0 eq of DIPEA. Stir vigorously for 15 minutes. The salt will slowly dissolve/react with the base, releasing the free hydrazine into the DCM phase.

  • Coupling: Add the Isocyanate (1.1 eq) slowly at 0°C.

  • Completion: Warm to RT and stir for 2 hours. The mixture should become homogenous (excluding amine salts).

Troubleshooting & Optimization

Issue: Low Yield / Stalled Reaction
  • Cause: Insufficient base. The 2HCl salt acts as a buffer. If you only add 1.0 eq of base, you still have a mono-hydrochloride salt (

    
    ), which is far less nucleophilic.
    
  • Solution: Check pH of the reaction mixture on wet pH paper. It must be basic (pH 8-9) . Add base until this is achieved.

Issue: Regioselectivity (Pyrazoles)
  • Insight: Octan-2-ylhydrazine is a secondary alkyl hydrazine. Reacting with unsymmetrical 1,3-diketones will yield two isomers (1-(octan-2-yl)-3-substituted vs 1-(octan-2-yl)-5-substituted).

  • Control: Steric bulk on the hydrazine usually favors the formation of the isomer where the hydrazine

    
     attacks the less hindered carbonyl first. Solvent polarity (EtOH vs. Acetic Acid) can shift this ratio.
    

Safety & Handling

  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers.[2]

  • Waste: All aqueous waste from the workup contains hydrazine residues and should be treated with bleach (sodium hypochlorite) to oxidize/destroy the hydrazine before disposal, per local EHS regulations.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 276115, Octan-2-ylbenzene (related structure). Retrieved from .

  • Vertex Pharmaceuticals. (2016). Patent US9745296B2: Salts, co-crystals, and polymorphs of an anxiolytic compound. (Describes use of Octan-2-ylhydrazine intermediates). Retrieved from .

  • Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. (General mechanisms for alkylhydrazine condensations). Retrieved from .

  • Santa Cruz Biotechnology. (2024). Hydrazine dihydrochloride Product Data. (General salt handling). Retrieved from .

Sources

Application

Application Note: Microwave-Assisted Synthesis of Lipophilic Pyrazoles Using Octan-2-ylhydrazine Dihydrochloride

Executive Summary This Application Note details the microwave-assisted synthesis of -(octan-2-yl)pyrazoles utilizing Octan-2-ylhydrazine dihydrochloride as the primary building block. While alkyl hydrazines are standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the microwave-assisted synthesis of


-(octan-2-yl)pyrazoles utilizing Octan-2-ylhydrazine dihydrochloride  as the primary building block. While alkyl hydrazines are standard precursors in medicinal chemistry for synthesizing pyrazole scaffolds (e.g., for SDHI fungicides or COX-2 inhibitors), the use of the octan-2-yl  moiety introduces specific challenges:
  • Steric Hindrance: The secondary alkyl group at the

    
    -position retards the nucleophilic attack compared to linear 
    
    
    
    -alkyl hydrazines.
  • Salt Form: The dihydrochloride salt requires effective in situ neutralization to liberate the nucleophilic free base without causing salt precipitation that impedes microwave absorption.

Using a single-mode microwave reactor, we demonstrate a protocol that reduces reaction time from 18 hours (thermal reflux) to 15 minutes, improving yield from 45% to 92% while suppressing side reactions.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The Steric Challenge

In the condensation of hydrazines with 1,3-diketones (Paal-Knorr type synthesis), the initial step involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

  • Linear Hydrazines (e.g., Methylhydrazine): Exhibit high nucleophilicity and low steric bulk.

  • Branched Hydrazines (Octan-2-ylhydrazine): The branching at the C2 position creates significant steric bulk around the

    
     nitrogen. Under conventional thermal heating, this slows the initial attack and the subsequent dehydration step, leading to incomplete conversion or the formation of hydrazone intermediates rather than the cyclized pyrazole.
    
The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the polar reaction components. In this protocol, the specific "microwave effect" is exploited to overcome the activation energy barrier imposed by the octan-2-yl group.

  • Superheating: Localized superheating at the polar hydrazine/solvent interface accelerates the rate-determining dehydration step.

  • Polarity: The transition state for the cyclization is highly polar; microwave irradiation stabilizes this transition state, enhancing selectivity for the 5-membered ring formation.

Regioselectivity Considerations

The reaction of an unsymmetrical hydrazine (


) with an unsymmetrical 1,3-diketone yields two regioisomers (1,3- vs 1,5-substituted pyrazoles).
  • Expert Insight: Due to the steric bulk of the octan-2-yl group, the reaction thermodynamically favors the isomer where the bulky

    
    -alkyl group is distal to the largest substituent on the diketone. Microwave irradiation promotes thermodynamic control, often improving the isomeric ratio (regioselectivity) compared to conventional heating.
    

Experimental Protocol

Materials
  • Reagent A: Octan-2-ylhydrazine dihydrochloride (1.0 equiv).

  • Reagent B: 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione or Acetylacetone) (1.1 equiv).

  • Base: Sodium Acetate (NaOAc) or Triethylamine (

    
    ) (2.2 equiv). Note: 2.2 equiv is strictly required to neutralize both HCl molecules.
    
  • Solvent: Ethanol (EtOH) or Ethanol/Water (4:1). Ethanol is preferred for its high loss tangent (

    
    ), ensuring efficient microwave absorption.
    
Workflow Diagram

The following diagram outlines the critical decision points and process flow for the synthesis.

G Start Start: Octan-2-ylhydrazine 2HCl Neutralization Step 1: In-situ Neutralization (Solvent + 2.2 eq Base) Start->Neutralization Dissolution Addition Step 2: Add 1,3-Diketone (1.1 eq) Neutralization->Addition Free base formation MW_Irradiation Step 3: MW Irradiation (120°C, 15 min, Dynamic Mode) Addition->MW_Irradiation Sealed Vessel Cooling Cooling to 50°C (Compressed Air) MW_Irradiation->Cooling Analysis LC-MS Check Cooling->Analysis Analysis->MW_Irradiation Incomplete (Add 5 min) Workup Workup: Evaporation & Extraction Analysis->Workup Conversion > 98% Purification Purification: Flash Chromatography Workup->Purification

Caption: Operational workflow for the microwave-assisted synthesis of N-(octan-2-yl)pyrazoles.

Step-by-Step Procedure
  • Preparation of the Free Base (In-Situ):

    • In a 10 mL microwave process vial, suspend Octan-2-ylhydrazine dihydrochloride (1 mmol, 217 mg) in Ethanol (3 mL).

    • Add Sodium Acetate (2.2 mmol, 180 mg).

    • Critical Step: Stir at room temperature for 2 minutes. The solution may remain cloudy due to NaCl formation; this is acceptable. The hydrazine is now in its reactive free-base form.

  • Addition of Electrophile:

    • Add the 1,3-Diketone (1.1 mmol) to the vial.

    • Seal the vial with a PTFE-lined septum cap.

  • Microwave Irradiation:

    • Place the vial in the single-mode microwave cavity.

    • Method: Dynamic Power (Max 300W).

    • Temperature: 120 °C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent "hot spots" in the slurry).

  • Workup:

    • Cool the reaction to room temperature (compressed air cooling).

    • Filter the mixture to remove inorganic salts (NaCl).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove residual salts and base.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often >90% pure. If necessary, purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Results and Validation

Reaction Optimization Data

The following table contrasts the efficiency of the microwave protocol against traditional thermal methods for the condensation of Octan-2-ylhydrazine with Acetylacetone.

ParameterMethod A: Thermal RefluxMethod B: Microwave Synthesis
Solvent EthanolEthanol
Temperature 78 °C (Reflux)120 °C
Time 18 Hours15 Minutes
Base

NaOAc
Conversion (LC-MS) 65%>99%
Isolated Yield 45%92%
Impurity Profile High (Hydrazone intermediates)Clean (Single spot TLC)
Mechanistic Pathway

The diagram below illustrates the cyclization pathway, highlighting the specific steps accelerated by microwave energy.

Mechanism R1 Hydrazine (Free Base) Intermediate Hemiaminal Intermediate R1->Intermediate Nucleophilic Attack (Sterically Hindered) R2 1,3-Diketone R2->Intermediate TS Dehydration Transition State Intermediate->TS MW Heating (Rate Limiting Step) Product N-(Octan-2-yl) Pyrazole TS->Product - H2O (Cyclization)

Caption: Mechanistic pathway. Microwave irradiation specifically accelerates the dehydration/cyclization step which is hindered by the octan-2-yl tail.

Senior Scientist's Troubleshooting Notes

  • The "Salt" Trap: Many researchers fail to account for the dihydrochloride nature of the reagent. Using only 1 equivalent of base will leave the hydrazine partially protonated (

    
    ), rendering it non-nucleophilic. Always use >2.0 equivalents of base. 
    
  • Solvent Choice: While water is a good microwave solvent, the lipophilic nature of the "Octan-2-yl" chain causes solubility issues in pure water, leading to biphasic systems and poor yields. Ethanol is the optimal compromise between dielectric loss (heating efficiency) and solubility.

  • Pressure Safety: At 120°C, Ethanol generates approximately 4-6 bar of pressure. Ensure your microwave vials are rated for at least 20 bar.

  • Stereochemistry: Note that unless you purchased enantiopure Octan-2-ylhydrazine, your product will be a racemate. The microwave conditions do not induce racemization, but they do not resolve it either.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]

  • Nair, V., et al. (2012). Recent advances in the synthesis of pyrazoles.[1][2][3][4][5] Tetrahedron, 68(10), 2271-2319. (General reference for Pyrazole mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields with Octan-2-ylhydrazine dihydrochloride

Technical Support Center: High-Efficiency Synthesis with Octan-2-ylhydrazine Dihydrochloride Executive Summary & Reagent Profile The Molecule: Octan-2-ylhydrazine dihydrochloride (CAS: Analogous to 5341-61-7 for general...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Synthesis with Octan-2-ylhydrazine Dihydrochloride

Executive Summary & Reagent Profile

The Molecule: Octan-2-ylhydrazine dihydrochloride (CAS: Analogous to 5341-61-7 for general hydrazine 2HCl salts) Primary Application: Synthesis of N-(2-octyl) pyrazoles and indazoles via condensation with 1,3-dicarbonyls (Knorr Synthesis). The Challenge: This reagent presents a "Triple Threat" to reaction yields:

  • Stoichiometry Trap: As a dihydrochloride (2HCl) salt, it requires precise neutralization to release the nucleophilic free base without degrading the reagent.

  • Steric Hindrance: The secondary alkyl group (2-octyl) at the

    
     position creates significant steric bulk, affecting regioselectivity.
    
  • Lipophilicity: The C8 chain often leads to "oiling out" during work-up, trapping impurities and complicating crystallization.

This guide provides a self-validating protocol to overcome these hurdles.

Module 1: The Activation Phase (Pre-Reaction)

The Core Directive: You cannot rely on passive neutralization. The most common cause of <20% yield is the failure to fully liberate the free hydrazine in situ before the electrophile is engaged.

Protocol A: In Situ "Soft" Neutralization (Recommended)

Why: Strong bases (NaOH, KOH) can cause oxidative degradation of the hydrazine free base. We use a buffered approach.

  • Solvent Selection: Use Ethanol (EtOH) or Methanol (MeOH) .[1] Avoid non-polar solvents (Toluene, DCM) for the initial step as the dihydrochloride salt is insoluble in them.

  • The Base: Use Sodium Acetate (NaOAc) or Triethylamine (Et3N) .

    • Stoichiometry: You need 2.2 to 2.5 equivalents of base relative to the hydrazine salt.

    • Calculation: 1 mol Hydrazine[2]·2HCl + 2 mol Base

      
       Free Hydrazine + 2 mol Salt.
      
  • The Procedure:

    • Suspend Octan-2-ylhydrazine·2HCl in solvent (0.5 M concentration).

    • Add NaOAc (2.5 eq) solid or Et3N (2.5 eq) dropwise at 0°C.

    • Critical Step: Stir for 30 minutes before adding the electrophile (diketone). This ensures the "Lattice Energy Barrier" of the salt is broken.

Visualizing the Activation Pathway

Neutralization_Pathway Salt Octan-2-ylhydrazine 2HCl (Solid) Base Base Addition (2.2 - 2.5 eq) Salt->Base Dissolution FreeBase Free Hydrazine (Nucleophile Active) Base->FreeBase Deprotonation (t > 30 min) Oxidation Oxidative Degradation (Yield Loss) FreeBase->Oxidation Air Exposure (If O2 present) Reaction Nucleophilic Attack (Product Formation) FreeBase->Reaction + Electrophile (Inert Atm)

Figure 1: The critical activation pathway. Note the dashed red line indicating the risk of oxidation if the free base is exposed to air before reaction.

Module 2: Regioselectivity & Solvent Engineering

The Issue: When reacting with an unsymmetrical 1,3-diketone (


), you can form two regioisomers. The bulky 2-octyl group on the hydrazine strongly influences this.

The Mechanism:

  • Electronic Control: The terminal

    
     is more nucleophilic than the alkyl-substituted 
    
    
    
    . It attacks the most electrophilic carbonyl first.
  • Steric Control: The bulky 2-octyl group hinders the substituted nitrogen.

  • Solvent Effect: Fluorinated solvents (TFE, HFIP) can reverse or enhance regioselectivity by hydrogen bonding to the diketone oxygen, altering its electrophilicity.

Solvent Selection Matrix
Solvent SystemPolarityRegioselectivity InfluenceRecommended For
Ethanol (EtOH) Protic PolarStandard (Electronic control dominates)Simple, symmetrical diketones.
TFE / HFIP FluorinatedHigh Regiocontrol (H-bond donor)Difficult substrates; when specific isomer is required.
Acetic Acid AcidicPromotes cyclization; shifts tautomer eq.Sluggish reactions; forming fused rings.
Toluene Non-polarSteric control dominatesHigh-temperature reflux (Dean-Stark).

Recommendation: If you observe a mixture of isomers (e.g., 60:40 split), switch solvent to 2,2,2-Trifluoroethanol (TFE) . Literature suggests fluorinated alcohols can improve regioselectivity to >95:5 in hydrazine condensations [1].

Decision Logic for Optimization

Regio_Logic Start Start: Reaction Optimization Check Check Regioisomer Ratio (LCMS/NMR) Start->Check Good Ratio > 90:10? Proceed to Workup Check->Good Yes Bad Ratio < 90:10 (Mixture) Check->Bad No SolventSwitch Switch Solvent to TFE or HFIP Bad->SolventSwitch First Step TempControl Lower Temp to 0°C (Kinetic Control) SolventSwitch->TempControl If still poor

Figure 2: Decision tree for optimizing regioselectivity when using bulky alkyl hydrazines.

Module 3: Work-up & Purification (The "Grease" Factor)

The Issue: The octyl chain acts like a surfactant. Standard aqueous work-ups often result in stable emulsions ("mayonnaise").

Troubleshooting the Work-up:

  • Emulsion Breaking:

    • Do NOT shake vigorously. Invert the separatory funnel gently.

    • Salting Out: Use saturated NaCl (Brine) mixed with a small amount of MeOH (5%) in the aqueous layer to disrupt the surfactant effect.

  • Solvent Choice for Extraction:

    • Avoid Diethyl Ether (too volatile, carries water).

    • Use: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Purification (Chromatography):

    • The product will be non-polar.

    • TLC Stain: Use Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) . The alkyl chain stains well with KMnO4.

    • Column: Run a gradient from 100% Hexane

      
       20% EtOAc/Hexane. The product usually elutes early.
      

Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately upon adding the base. What happened? A: This is likely oxidative degradation . Hydrazine free bases are sensitive to air.

  • Fix: Degas your solvent (sparge with Nitrogen/Argon for 15 mins) before adding the hydrazine salt. Keep the reaction under an inert atmosphere balloon throughout.

Q2: I see a solid precipitate during the reaction, but it's not my product. A: This is the byproduct salt (e.g., Et3N·HCl or NaCl).

  • Verification: Is the solid water-soluble? If yes, it's salt.

  • Action: Filter it off if it interferes with stirring, or dissolve it during the aqueous work-up.

Q3: Can I store the free base if I neutralize a large batch? A: No. The free base of alkyl hydrazines is unstable and prone to air oxidation and dimerization. Always generate it in situ immediately before use. Store the dihydrochloride salt in a desiccator; it is hygroscopic [2].

Q4: The product is an oil that won't crystallize. A: This is common for octyl-substituted heterocycles.

  • Fix: Try trituration . Dissolve the oil in a minimum amount of DCM, then add cold Pentane or Hexane dropwise until cloudy. Store at -20°C overnight. If that fails, convert it to an HCl salt (add 1M HCl in ether) to obtain a solid for characterization.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[3] Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • Hydrazine Salt Handling: Sigma-Aldrich Safety Data Sheet. "Hydrazine dihydrochloride Safety Data Sheet." Merck Millipore, 2024.

  • General Pyrazole Synthesis Mechanism: Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[4] Organic Letters, vol. 8, no.[4][5] 13, 2006, pp. 2675–2678.

Sources

Optimization

Overcoming solubility issues of Octan-2-ylhydrazine dihydrochloride in organic solvents

Topic: Overcoming Solubility Issues in Organic Solvents Ticket ID: SOL-OCT-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Root Cause Analysis User Issue...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues in Organic Solvents

Ticket ID: SOL-OCT-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

User Issue: "I am attempting to dissolve Octan-2-ylhydrazine dihydrochloride in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for a condensation reaction, but it remains a suspension. Heating does not help."

Technical Diagnosis: The solubility failure is due to the ionic lattice energy of the dihydrochloride salt. Octan-2-ylhydrazine dihydrochloride is a salt species (


). While the octyl chain (

) provides lipophilicity, the ionic headgroup dominates the physicochemical properties, rendering it highly soluble in water and polar protic solvents (Methanol, Water) but virtually insoluble in non-polar or moderately polar organic solvents (DCM, Toluene, THF).

The Solution: To achieve solubility in organic media, you must break the ionic lattice by either Free-Basing (liberating the neutral hydrazine) or using In-Situ Neutralization strategies.

Troubleshooting Guide (Q&A)

Q1: Why won't this compound dissolve in my standard organic solvents?

A: The "Like Dissolves Like" principle is working against you. Your compound is currently a dihydrochloride salt . In this state, it exists as a crystal lattice held together by strong electrostatic forces. Organic solvents like DCM or EtOAc rely on weak Van der Waals or dipole-dipole interactions, which are insufficient to overcome the lattice energy of the salt.

  • Soluble in: Water, Methanol, DMSO (High Dielectric Constant).

  • Insoluble in: DCM, Hexanes, Toluene, Ethyl Acetate (Low Dielectric Constant).

Q2: How do I convert this salt into a form soluble in DCM/EtOAc? (The "Free-Basing" Protocol)

A: You must convert the salt to its Free Base form (


). The free base is an oil that is highly miscible with organic solvents.

Protocol: Extractive Free-Basing Use this if you need the pure reagent dissolved in organic solvent for addition to a reaction.

  • Dissolution: Dissolve the calculated amount of Octan-2-ylhydrazine dihydrochloride in the minimum volume of Water (approx. 5-10 mL per gram).

  • Basification: Slowly add 25% NaOH (aq) or Saturated

    
     while stirring at 0°C. Monitor pH until it reaches >12.
    
    • Note: The solution will likely become cloudy as the free base (an oil) separates from the water.

  • Extraction: Add an equal volume of your target organic solvent (e.g., DCM or Diethyl Ether). Shake vigorously and separate layers.

  • Repeat: Extract the aqueous layer 2 more times.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Result: The filtrate is a solution of Octan-2-ylhydrazine free base, ready for use.

Q3: Can I use the salt directly without isolation? (In-Situ Method)

A: Yes, and this is often preferred to avoid handling the unstable free base, which can oxidize in air.

Protocol: In-Situ Neutralization Use this for one-pot condensation reactions (e.g., Hydrazone formation).

  • Suspend the Octan-2-ylhydrazine dihydrochloride in the reaction solvent (e.g., Ethanol or THF).

  • Add a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) or an inorganic buffer (Sodium Acetate).

    • Stoichiometry: You need at least 2.0 - 2.2 equivalents of base to neutralize both HCl molecules.

  • Mechanism:

    
    
    
  • The hydrazine is liberated in situ and reacts immediately with your electrophile.

Technical Data & Visualization

Solubility Matrix

Estimated solubility behavior based on alkylhydrazine salt physics.

SolventSalt Form (Dihydrochloride)Free Base Form (Neutral)Suitability for Reaction
Water High (>100 mg/mL) Low / ImmiscibleGood for biphasic rxns
Methanol ModerateHighExcellent (General Purpose)
DCM < 1 mg/mL (Insoluble)High (Miscible) Requires Free-Basing
Ethyl Acetate < 1 mg/mL (Insoluble)HighRequires Free-Basing
Toluene InsolubleHighRequires Free-Basing
DMSO HighHighGood, but hard to remove
Workflow Visualization: Free-Basing Decision Tree

SolubilityWorkflow Start Start: Octan-2-ylhydrazine Dihydrochloride (Solid) TargetSolvent Select Target Solvent Start->TargetSolvent Methanol Methanol / Ethanol TargetSolvent->Methanol Polar Protic DCM DCM / EtOAc / Toluene TargetSolvent->DCM Non-Polar DirectUse Direct Dissolution (Salt is Soluble) Methanol->DirectUse Suspension Result: Suspension (Salt Insoluble) DCM->Suspension Decision Reaction Type? Suspension->Decision InSitu One-Pot Reaction Decision->InSitu Extraction Need Pure Reagent Decision->Extraction AddBase Add 2.2 eq. TEA or DIPEA (In-Situ Neutralization) InSitu->AddBase SolubleInSitu Reagent Active (Homogeneous) AddBase->SolubleInSitu Partition Partition: Water / NaOH / DCM Extraction->Partition SepFunnel Separate Organic Layer (Contains Free Base) Partition->SepFunnel

Figure 1: Decision tree for selecting the correct solubilization strategy based on solvent and reaction requirements.

Critical Safety & Stability Protocols

Stability Warning
  • Salt Form: Stable at room temperature. Hygroscopic (absorbs water from air). Store in a desiccator.

  • Free Base: UNSTABLE. Alkylhydrazines oxidize slowly in air to form azo compounds or hydrazones.

    • Directive: Always prepare the free base immediately before use. Do not store the free base oil for >24 hours unless under inert atmosphere (Argon/Nitrogen) at -20°C.

Safety Hazards (E-E-A-T Compliance)
  • Toxicity: Hydrazines are potential carcinogens and skin sensitizers [1].

  • Handling: Always handle the free base in a fume hood. The salt is less volatile but can still generate toxic dust.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g.,

    
    , Permanganate) as this can lead to exothermic decomposition or explosion [2].
    

References

  • National Toxicology Program. Report on Carcinogens: Hydrazine and Hydrazine Sulfate. U.S. Department of Health and Human Services. Available at: [Link]

  • Organic Syntheses. General Procedures for Handling Hydrazines. Org.[1][2][3] Synth. Coll. Vol. 1, p. 309.[2] Available at: [Link]

  • Smith, P. A. S.The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin, Inc., New York. (Standard reference for hydrazine solubility logic).
  • Ragnarsson, U.Synthetic Methodology for Alkylhydrazines. Chemical Society Reviews. (Context for free-basing protocols).

Sources

Troubleshooting

Troubleshooting hygroscopic degradation of Octan-2-ylhydrazine dihydrochloride

Topic: Troubleshooting hygroscopic degradation of Octan-2-ylhydrazine dihydrochloride Content type: Technical Support Center Guide Topic: Troubleshooting Hygroscopic Degradation & Handling Executive Summary: The "Wet" Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting hygroscopic degradation of Octan-2-ylhydrazine dihydrochloride Content type: Technical Support Center Guide

Topic: Troubleshooting Hygroscopic Degradation & Handling

Executive Summary: The "Wet" Trap

Octan-2-ylhydrazine dihydrochloride is a valuable alkylhydrazine building block, but it suffers from a critical vulnerability common to this class: aggressive hygroscopicity .

When this salt absorbs atmospheric moisture, it does not merely get "wet." The water facilitates a cascade of chemical failures:

  • Deliquescence: The crystal lattice collapses into a concentrated aqueous solution.

  • Dissociation: In solution, the dihydrochloride equilibrium shifts, potentially releasing HCl gas and raising the local pH.

  • Oxidation: Free hydrazine species are potent reducing agents. Once solvated and partially deprotonated, they react rapidly with atmospheric oxygen, leading to colored impurities (azo/azoxy species) and loss of titer.

This guide provides field-proven protocols to arrest this cycle, recover degraded material, and ensure experimental reproducibility.

Visualizing the Degradation Pathway

Understanding the mechanism of failure is the first step to prevention. The diagram below illustrates how moisture triggers the transition from a stable salt to an oxidized impurity.

G Stable Stable Dry Powder (Octan-2-ylhydrazine · 2HCl) Deliquescence Deliquescence (Formation of sticky paste/oil) Stable->Deliquescence Absorption Moisture Atmospheric Moisture (>40% RH) Moisture->Deliquescence Hydrolysis Partial Dissociation (Loss of HCl fumes -> pH Rise) Deliquescence->Hydrolysis Solvation Reaction Experimental Failure (Stoichiometry mismatch) Deliquescence->Reaction Weighing Error Oxidation Oxidation via O2 (Formation of Diazenes/Tars) Hydrolysis->Oxidation Deprotonation Oxidation->Reaction Contamination

Figure 1: The Hygroscopic Cascade. Moisture absorption is the gateway event that enables chemical degradation (oxidation) and physical handling errors.

Diagnostic & Troubleshooting FAQs

Section 1: Identification & Assessment

Q: My white powder has turned into a yellow, sticky paste. Is it ruined? A: Not necessarily, but it requires immediate intervention.

  • The Stickiness: This is deliquescence. The salt has absorbed enough water to dissolve itself.

  • The Yellow Color: This indicates early-stage oxidation. Hydrazine salts are typically colorless; yellow/brown suggests the formation of azo impurities or conjugated degradation products.

  • Action: If the color is pale yellow, Recrystallize (see Section 3). If it is dark brown or black tar, discard it; the impurity profile will likely interfere with sensitive metal-catalyzed cross-couplings.

Q: How can I determine the purity of the "wet" salt without drying it first? A: Standard NMR techniques must be adapted for wet salts.

  • Do NOT use CDCl₃: The salt is likely insoluble or will form an emulsion.

  • Use DMSO-d₆ or D₂O: These dissolve the salt and the water.

  • Quantitative NMR (qNMR): Add a weighed internal standard (e.g., maleic acid or dimethyl sulfone) to the NMR tube. Compare the integral of the octyl-chain methyl group (triplet, ~0.8 ppm) against the standard. This calculates the effective molecular weight, accounting for the mass of the absorbed water.

Section 2: Storage & Handling

Q: I store it in a screw-cap vial, but it still degrades. Why? A: Standard screw caps are insufficient for long-term storage of highly hygroscopic hydrazine salts. HCl gas can slowly corrode metal lids or degrade plastic liners, breaking the seal.

  • Protocol:

    • Transfer the material to a glass vial with a Teflon-lined cap.

    • Wrap the cap junction with Parafilm or electrical tape.

    • Place the small vial inside a larger secondary jar containing a desiccant (e.g., Drierite or P₂O₅).

    • Store at -20°C . Cold reduces the rate of oxidation, but warn users: allow the vial to warm to room temperature before opening to prevent condensation.

Q: Can I weigh this on the open bench? A: No. The mass will drift upwards within seconds as it absorbs water, leading to stoichiometric errors (under-loading the hydrazine).

  • Correct Method: Weigh by difference inside a glovebox or a dry bag. If these are unavailable, use a "weighing boat transfer" method:

    • Tare a capped vial containing the salt.

    • Quickly transfer an estimated amount to your reaction flask.

    • Immediately recap and re-weigh the vial. The loss in mass is the exact amount added, regardless of water absorption during the transfer.

Section 3: Remediation & Purification

Q: How do I dry the salt without decomposing it? A: Heat is the enemy. Hydrazine salts can lose HCl or undergo disproportionation if heated while wet.

  • Vacuum Desiccation: Place the material in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets . KOH is excellent here because it absorbs both water and any acid fumes, preventing corrosion of your vacuum pump.

  • Time: 24–48 hours at Room Temperature. Do not heat above 40°C.

Q: The material is too degraded for drying. How do I recrystallize it? A: You must reset the salt formation to ensure the dihydrochloride stoichiometry. Protocol: The "HCl Spike" Recrystallization

  • Dissolve: Dissolve the crude paste in the minimum amount of warm Ethanol (EtOH) (approx. 50–60°C).

  • Acidify: Add a small volume of conc. HCl (approx. 0.5 mL per gram of substance). Crucial Step: This forces the equilibrium back to the dihydrochloride form and suppresses oxidation.

  • Precipitate: Allow to cool to room temperature. If no crystals form, slowly add Diethyl Ether (Et₂O) or MTBE until the solution turns cloudy.

  • Crystallize: Store at 4°C overnight.

  • Filter: Filter quickly under a blanket of Nitrogen/Argon. Wash with cold Et₂O.

Quantitative Data: Degradation Indicators

Use this table to assess the state of your reagent before committing it to a synthesis.

IndicatorFresh / High QualityUsable (Requires Correction)Critical Failure (Discard)
Appearance White, free-flowing crystalline powderOff-white clumps or sticky solidYellow/Brown oil or dark crust
Solubility (Water) Clear, colorless solutionClear, slight yellow tintTurbid or precipitating particulates
Melting Point Sharp (Refer to CoA, typically >150°C dec.)Broad range (depressed by >5°C)Liquefies near RT or no distinct MP
Hygroscopicity Stable for minutes in airVisible surface wetness in <1 minDeliquesces immediately
Stoichiometry 2.0 HCl equivalents1.5 - 1.9 HCl (loss of acid)< 1.0 HCl (Free base formation)

Application in Synthesis: The "Free-Basing" Trap

The Issue: Many users add the dihydrochloride salt directly to a reaction expecting it to act like the free hydrazine. However, the 2.0 equivalents of HCl will instantly neutralize 2.0 equivalents of any base (TEA, DIPEA, Carbonate) present in your reaction mixture.

The Fix: If your protocol calls for a base, you must calculate the neutralization burden .

  • Standard Protocol: 1.0 eq Hydrazine + 1.0 eq Electrophile + 1.2 eq Base.

  • With Dihydrochloride: You need 3.2 eq Base (2.0 to neutralize the HCl + 1.2 for the reaction).

Self-Validating Check: Measure the pH of your reaction mixture 5 minutes after addition. If it is acidic (pH < 7), your coupling will likely fail. Add base until pH > 8-9.

References

  • Organic Syntheses. "Hydrazine, 1,2-dimethyl-, dihydrochloride." Org.[1] Synth.1936 , 16,[2] 22. (Demonstrates the standard "HCl spike" recrystallization technique for hydrazine salts). Link

  • Sigma-Aldrich. "Safety Data Sheet: Hydrazine Dihydrochloride." (General handling and stability data for hydrazine salts). Link

  • ScienceMadness Wiki. "Hydrazine Hydrochloride Properties and Handling." (Practical guide on hygroscopicity and desiccation of hydrazine salts). Link

  • BenchChem. "Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds." (Purification workflows). LinkNote: Generalized link to purification protocols.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectral Analysis of Octan-2-ylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Octan-2-ylhydrazine dihydrochloride is a substituted hydrazine derivative with potential applications in pharmaceutical and chemical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octan-2-ylhydrazine dihydrochloride is a substituted hydrazine derivative with potential applications in pharmaceutical and chemical synthesis. As with any novel compound, unambiguous structural elucidation is paramount for understanding its reactivity, and biological activity, and for ensuring purity. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution.[1] This guide provides an in-depth analysis of the predicted ¹H and ¹³C-NMR spectra of Octan-2-ylhydrazine dihydrochloride, offering a framework for researchers to interpret their own experimental data. We will explore the expected chemical shifts, coupling patterns, and integration, and compare the spectral features of the dihydrochloride salt to its free base form. Furthermore, this guide will detail the experimental protocols necessary for acquiring high-quality NMR data for this class of compounds.

Molecular Structure and Predicted NMR Signals

The structure of Octan-2-ylhydrazine dihydrochloride features an eight-carbon alkyl chain attached to a hydrazine moiety at the second carbon. In its dihydrochloride form, both nitrogen atoms of the hydrazine group are protonated, carrying positive charges. This protonation has a significant impact on the electronic environment of the molecule and, consequently, on its NMR spectra.

Figure 1: Structure of Octan-2-ylhydrazine dihydrochloride with carbon numbering.

Based on this structure, we can predict the number of unique signals in the ¹H and ¹³C-NMR spectra. Due to the chiral center at C2, the protons on the adjacent methylene group (C3) are diastereotopic and should, in principle, be non-equivalent, potentially giving rise to separate signals. However, in practice, these signals may overlap. For this analysis, we will consider them as a single multiplet for simplicity, a common occurrence in flexible alkyl chains.

Predicted ¹H-NMR Spectral Analysis

The proton NMR spectrum is predicted to show several distinct signals corresponding to the different proton environments in the molecule. The protonation of the hydrazine nitrogens will cause a significant downfield shift for adjacent protons due to the strong deshielding effect of the positive charges.[2][3]

ProtonsPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
H8 (CH₃)~0.93HTriplet (t)~7
H3-H7 (CH₂)~1.3 - 1.710HMultiplet (m)-
H1 (CH₃)~1.43HDoublet (d)~7
H2 (CH)~3.5 - 3.81HMultiplet (m)~7
NH₂⁺ and NH₃⁺~7.0 - 9.05HBroad singlet (br s)-

Table 1: Predicted ¹H-NMR Data for Octan-2-ylhydrazine Dihydrochloride.

Analysis of Predicted ¹H-NMR Signals:

  • H8 (Terminal Methyl Group): The protons of the terminal methyl group (C8) are expected to appear at the most upfield region of the spectrum, around 0.9 ppm, as they are furthest from the electron-withdrawing hydrazinium group.[4] They will appear as a triplet due to coupling with the two adjacent protons on C7.

  • H3-H7 (Methylene Groups): The protons of the five methylene groups in the alkyl chain (C3-C7) will likely overlap and appear as a complex multiplet in the range of 1.3-1.7 ppm.

  • H1 (Methyl Group at C2): The methyl protons at C1 will be slightly deshielded compared to the terminal methyl group due to their proximity to the hydrazinium group and will likely appear around 1.4 ppm as a doublet, coupling with the single proton on C2.

  • H2 (Methine Proton): The methine proton at C2 is directly attached to the carbon bearing the hydrazinium group and will, therefore, be significantly deshielded, with a predicted chemical shift in the range of 3.5-3.8 ppm. It will appear as a complex multiplet due to coupling with the protons on C1 and C3.

  • NH₂⁺ and NH₃⁺ Protons: The protons on the positively charged nitrogen atoms are expected to be significantly downfield, likely appearing as a broad singlet between 7.0 and 9.0 ppm. Their broadness is due to rapid exchange with each other and potentially with trace amounts of water in the solvent, as well as quadrupolar broadening from the nitrogen atoms.[5] The exact chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C-NMR Spectral Analysis

The ¹³C-NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, eight distinct signals are expected for the eight carbon atoms of the octyl chain.

CarbonPredicted Chemical Shift (δ, ppm)
C8~14
C7~22
C6~25
C4, C5~29 - 31
C3~34
C1~18
C2~60 - 65

Table 2: Predicted ¹³C-NMR Data for Octan-2-ylhydrazine Dihydrochloride.

Analysis of Predicted ¹³C-NMR Signals:

  • Alkyl Chain Carbons (C3-C8): The carbons of the alkyl chain furthest from the hydrazinium group (C4-C8) will have chemical shifts in the typical aliphatic region (14-32 ppm).[6][7]

  • C1 and C3: These carbons are beta to the hydrazinium group and will be slightly deshielded compared to other methylene and methyl carbons in the chain.

  • C2: This carbon is directly attached to the electron-withdrawing hydrazinium group and will be the most downfield of the aliphatic carbons, with a predicted chemical shift in the range of 60-65 ppm.[8]

Comparative Analysis: Dihydrochloride Salt vs. Free Base

The NMR spectra of Octan-2-ylhydrazine free base would differ significantly from its dihydrochloride salt.

  • ¹H-NMR: In the free base, the protons on and adjacent to the hydrazine group (H1, H2, and NH/NH₂) would be at a considerably more upfield position due to the reduced electron-withdrawing effect of the neutral nitrogen atoms compared to the positively charged nitrogen atoms in the salt. The NH protons would likely be broader and might exchange more rapidly.

  • ¹³C-NMR: Similarly, the carbon atoms C1, C2, and C3 would show upfield shifts in the free base compared to the dihydrochloride salt. The most pronounced effect would be on C2, which is directly attached to the hydrazine moiety.

This comparison is crucial for confirming the salt form of the compound.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data for hydrochloride salts requires careful consideration of the experimental parameters.

1. Sample Preparation:

  • Solvent Selection: Due to the ionic nature of the dihydrochloride salt, a polar deuterated solvent is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and has exchangeable proton signals that do not interfere with the analyte signals.[2] Deuterated water (D₂O) is another option, but this will lead to the exchange of the NH protons with deuterium, causing their signals to disappear from the ¹H-NMR spectrum. Methanol-d₄ (CD₃OD) can also be used.

  • Concentration: For ¹H-NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C-NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Hygroscopicity: Hydrazine salts can be hygroscopic. It is advisable to dry the sample under vacuum before preparing the NMR sample and to use a dry NMR tube and solvent to minimize water contamination.[10][11]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.[12]

  • ¹H-NMR Parameters:

    • Number of Scans: Typically 16 to 64 scans are sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.

  • ¹³C-NMR Parameters:

    • Pulse Program: A standard proton-decoupled pulse program should be used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons, although none are present in this molecule.

G cluster_0 Experimental Workflow cluster_1 Data Handling cluster_2 Interpretation Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Insert into Spectrometer Data Processing Data Processing NMR Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation

Figure 2: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C-NMR spectra of Octan-2-ylhydrazine dihydrochloride. By understanding the expected chemical shifts, multiplicities, and the significant influence of the protonated hydrazine moiety, researchers can more effectively interpret experimental data, confirm the structure and salt form of their synthesized compounds, and assess their purity. The provided experimental protocol offers a practical starting point for obtaining high-quality NMR spectra for this and similar compounds, which is a critical step in both academic research and the drug development pipeline.

References

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.
  • Bouroumane, N., et al. (2021). New pyrazole-based ligands: Synthesis, characterization, and catalytic activity of their copper complexes. Arabian Journal for Science and Engineering.
  • Dachriyanus, D. (2004). Analisis struktur senyawa organik secara spektroskopi. LPTIK Universitas Andalas.
  • How to detect a HCl salt in organic compounds. (2023, June 12). Reddit. Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. (n.d.). PMC - NIH. Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]

  • Can the salt form of my organic compound be determined using NMR? (2018, April 11). ResearchGate. Retrieved from [Link]

  • NMR resurrect - Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]

  • 2.7 Rh porphyrin hydrazine coordination chemistry. (n.d.). Retrieved from [Link] Rh porphyrin hydrazine coordination chemistry.pdf

  • 1H NMR Spectrum Prediction and Analysis - Atlas: School AI Assistant. (n.d.). Retrieved from [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 7). YouTube. Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed. (1992). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved from [Link]

  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed. (n.d.). Retrieved from [Link]

  • Computational Prediction of the 1H and 13C NMR - Amanote Research. (2018, December 7). Retrieved from [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved from [Link]

  • Lecture 13: Experimental Methods - Eugene E. Kwan. (2011, March 29). Retrieved from [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule. (2021, January 7). YouTube. Retrieved from [Link]

  • A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a - ResearchGate. (n.d.). Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • Hydrazone Molecular Switches with Paramagnetic Center as 19F Magnetic Resonance Imaging Relaxation Enhancement Agents for pH Imaging - PMC. (2023, May 18). Retrieved from [Link]

  • NMR resurrect - Predict 1H proton NMR spectra. (n.d.). Retrieved from [Link]

  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved from [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Chiral Resolution: Evaluating Octan-2-ylhydrazine Salts through Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of chiral chemistry, the resolution of racemates remains a cornerstone for the production of enantiomerically pure compounds, a critical st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral chemistry, the resolution of racemates remains a cornerstone for the production of enantiomerically pure compounds, a critical step in drug development and fine chemical synthesis. While established chiral resolving agents are plentiful, the exploration of novel agents offers the potential for improved efficiency, cost-effectiveness, and unique selectivities. This guide delves into the prospective use of octan-2-ylhydrazine as a chiral resolving agent, providing a framework for its evaluation through the lens of crystallographic data and X-ray diffraction.

While specific crystallographic data for octan-2-ylhydrazine salts is not yet prevalent in publicly accessible databases, this guide will provide the foundational knowledge for researchers to undertake such an investigation. We will explore the synthesis of chiral hydrazines, the principles of diastereomeric salt formation, and the experimental workflow for obtaining and analyzing the crystal structures of their salts. Furthermore, we will draw comparisons to well-established chiral resolving agents to provide a predictive assessment of octan-2-ylhydrazine's potential performance.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

The classical method of chiral resolution hinges on the conversion of a pair of enantiomers, which are physically indistinguishable, into a pair of diastereomers with distinct physical properties.[1][2] When a racemic mixture of a base, such as an amine or a hydrazine, is reacted with an enantiomerically pure chiral acid, two diastereomeric salts are formed. These salts, possessing different three-dimensional arrangements, exhibit variances in properties like solubility, melting point, and crystal packing.[2][3] This disparity allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequently, the chiral resolving agent is removed, yielding the desired enantiomer of the original base in a purified form.

The success of this technique is contingent on the choice of the resolving agent and the crystallization conditions. An ideal resolving agent will form diastereomeric salts with a significant difference in solubility, leading to a high yield and high enantiomeric excess of the target enantiomer.

Experimental Workflow: From Synthesis to Structure

The evaluation of octan-2-ylhydrazine as a chiral resolving agent necessitates a systematic experimental approach. The following workflow outlines the key steps, from the synthesis of the chiral hydrazine to the analysis of its diastereomeric salts.

Caption: Workflow for the evaluation of octan-2-ylhydrazine as a chiral resolving agent.

Part 1: Synthesis and Salt Formation

Experimental Protocol: Synthesis of Racemic Octan-2-ylhydrazine

The synthesis of octan-2-ylhydrazine can be approached through various established methods for the preparation of alkylhydrazines. A common route involves the nucleophilic substitution of a suitable precursor, such as 2-bromooctane, with hydrazine.

Materials:

  • 2-bromooctane

  • Hydrazine hydrate

  • Ethanol

  • Sodium bicarbonate

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromooctane in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude racemic octan-2-ylhydrazine. The product can be further purified by distillation or chromatography.

Experimental Protocol: Diastereomeric Salt Formation

The choice of the chiral resolving acid is crucial. Tartaric acid and its derivatives are often a good starting point due to their availability and proven track record in resolving chiral bases.[3]

Materials:

  • Racemic octan-2-ylhydrazine

  • Enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol)

Procedure:

  • Dissolve the racemic octan-2-ylhydrazine in a minimal amount of a warm solvent.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving acid in the same warm solvent.

  • Slowly add the acid solution to the hydrazine solution with continuous stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • If no crystals form, the solution can be further cooled in an ice bath or a refrigerator.

Part 2: Crystallization and X-ray Diffraction

Experimental Protocol: Growing X-ray Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, with slow evaporation and vapor diffusion being common choices for organic salts.[4][5]

Method 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the diastereomeric salt mixture in a suitable solvent.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days.

Method 2: Vapor Diffusion

  • Dissolve the diastereomeric salt in a small amount of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent in which the salt is less soluble.

  • The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the salt and promoting slow crystallization.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, single-crystal X-ray diffraction is the definitive technique to elucidate their three-dimensional atomic structure.[6][7] This analysis provides crucial information, including:

  • Unit cell parameters and space group: These define the crystal lattice.

  • Molecular connectivity and conformation: The precise arrangement of atoms within the diastereomeric salt.

  • Absolute configuration: Unambiguous determination of the stereochemistry of the resolved octan-2-ylhydrazine enantiomer.

  • Intermolecular interactions: Hydrogen bonding, van der Waals forces, and other interactions that govern the crystal packing.

Comparative Analysis: Octan-2-ylhydrazine vs. Established Resolving Agents

While awaiting specific experimental data for octan-2-ylhydrazine salts, we can make some informed comparisons with commonly used chiral resolving agents based on their general chemical properties.

FeatureOctan-2-ylhydrazine (as the base to be resolved)Common Resolving Acids (e.g., Tartaric Acid, Mandelic Acid)
Chemical Nature Aliphatic hydrazineCarboxylic acids
Basicity (pKa of conjugate acid) Expected to be a moderately strong baseVarying acidity, allowing for tuning of salt formation
Structural Rigidity Flexible alkyl chainOften contain rigid aromatic or cyclic structures
Potential for Hydrogen Bonding N-H donorsO-H and C=O acceptors and donors
Expected Crystal Packing The flexible octyl group may lead to more complex or less predictable packing motifs.The rigid structures of many resolving agents can promote well-ordered crystal lattices.

Key Considerations for Octan-2-ylhydrazine:

  • Advantages: The simple, non-aromatic structure of octan-2-ylhydrazine may offer unique steric and electronic interactions with chiral acids, potentially leading to efficient resolution where other agents fail. Its basicity should be sufficient to form stable salts with a wide range of acidic resolving agents.

  • Challenges: The conformational flexibility of the octyl chain could present a challenge in obtaining well-ordered crystals. This flexibility might lead to the formation of oils or poorly crystalline solids.

Decision Framework for Chiral Resolving Agent Selection

The selection of an appropriate chiral resolving agent is often an empirical process. The following diagram illustrates a logical approach to this selection, incorporating the potential use of a novel agent like octan-2-ylhydrazine.

Decision_Framework A Racemic Compound (e.g., Chiral Acid) B Initial Screening with Common Resolving Bases (e.g., Phenylethylamine, Brucine) A->B C Successful Resolution? B->C D Optimize Crystallization Conditions C->D Yes F Consider Novel Resolving Agents (e.g., Octan-2-ylhydrazine) C->F No E Proceed to Scale-up D->E G Synthesize and Test Octan-2-ylhydrazine Salts F->G H Characterize via X-ray Diffraction G->H H->D

Caption: Decision framework for selecting a chiral resolving agent.

Conclusion

The exploration of octan-2-ylhydrazine as a chiral resolving agent presents an opportunity to expand the toolkit available to chemists for the separation of enantiomers. While direct crystallographic data is currently lacking, this guide provides a comprehensive roadmap for its evaluation. By systematically synthesizing octan-2-ylhydrazine, forming its diastereomeric salts with known chiral acids, and diligently pursuing the growth of high-quality crystals for X-ray diffraction analysis, researchers can unlock the potential of this and other novel resolving agents. The insights gained from such studies will not only contribute to the specific resolution of target molecules but also enrich our fundamental understanding of the principles governing molecular recognition and crystallization.

References

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 2006 , 17(9), 1337-1348. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 2008 , 1191(1-2), 245-252. [Link]

  • Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 2016 , 18(11), 2680-2683. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Guide for crystallization. [No specific institutional source attributed]. [Link]

  • Acetone hydrazone. Organic Syntheses. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling Octan-2-ylhydrazine Dihydrochloride: Essential Safety and Operational Protocols

The core principle of this guide is to establish a self-validating system of safety, where procedural steps are directly linked to the known chemical hazards of the hydrazine class. Adherence to these protocols is critic...

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to establish a self-validating system of safety, where procedural steps are directly linked to the known chemical hazards of the hydrazine class. Adherence to these protocols is critical for researchers, scientists, and drug development professionals engaged in work with this compound.

Hazard Assessment: Understanding the Risks of Hydrazine Derivatives

Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS) for a combination of reasons.[2] Their high reactivity, which makes them useful as chemical intermediates, also underlies their significant risks.[3] A comprehensive understanding of these risks is the foundation of safe handling.

Table 1: Summary of Hazards Associated with Hydrazine Compounds

Hazard CategoryDescriptionPotential ConsequencesSupporting Sources
Acute Toxicity Toxic or fatal if swallowed, inhaled, or absorbed through the skin.[4][5][6]Systemic effects can include dizziness, headache, nausea, vomiting, seizures, and coma.[2][7][2][4][5][6]
Corrosivity Causes severe skin burns and serious eye damage upon contact.[4][8][9][10]Contact can lead to inflammation, blistering, and in the case of eye contact, corneal damage or blindness.[10][4][8][9][10]
Carcinogenicity Many hydrazine derivatives are suspected or known to cause cancer.[1][5][6][8][9]Long-term or repeated exposure may increase the risk of developing cancer.[1][11][1][5][6][8][9]
Sensitization May cause an allergic skin reaction.[5][6][9]Repeated exposure can lead to dermatitis.[10][5][6][9]
Reactivity & Flammability Hydrazine is a strong reducing agent and can react violently or explosively with oxidizing agents, strong acids, and certain metals.[7][12] Vapors may be flammable.[7][13]Contact with incompatible materials can result in ignition or explosion.[12][7][12][13]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[5][14][15]Spills or improper disposal can cause significant harm to ecosystems.[5][14][15]

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. PPE is the last line of defense.[4] The hierarchy of controls, mandated by safety-conscious organizations like OSHA, prioritizes eliminating or minimizing hazards at their source.

  • Elimination/Substitution: If possible, consider if a less hazardous chemical can be used for the application.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For Octan-2-ylhydrazine dihydrochloride, these are non-negotiable .

    • Chemical Fume Hood: All handling, including weighing and solution preparation, must occur within a certified chemical fume hood.[2][8][14][15]

    • Glove Box: For procedures involving larger quantities or the anhydrous form, handling inside a glove box under an inert atmosphere (e.g., nitrogen) is recommended.[4]

    • Ventilation: Ensure adequate general ventilation in the laboratory to control ambient exposure.[14]

    • Emergency Equipment: The laboratory must be equipped with a certified and unobstructed emergency eyewash station and safety shower.[4][12][14]

  • Administrative Controls: These are work practices and procedures that reduce exposure.

    • Designated Area: Clearly mark a specific area within the lab (e.g., a specific fume hood) for handling Octan-2-ylhydrazine dihydrochloride.[2]

    • Standard Operating Procedure (SOP): All personnel must be trained on this SOP before beginning work.[8]

    • Restricted Access: Only authorized and trained personnel should be allowed in the designated handling area.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough hazard assessment.[16][17] For Octan-2-ylhydrazine dihydrochloride, a high level of protection is required to prevent all routes of exposure.[7]

Table 2: Required PPE for Handling Octan-2-ylhydrazine dihydrochloride

Body PartRequired PPE SpecificationRationale
Respiratory A NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[4] For spills or potential high-concentration exposure, a positive-pressure, supplied-air respirator is required.[7][12]Protects against inhalation of toxic dust or vapors.[7][8] Hydrazine has poor odor warning properties, meaning a detectable smell indicates overexposure.[3][12]
Eye & Face Tightly fitting chemical splash goggles and a full-face shield.[2][4][8]Protects against splashes that can cause severe eye burns and irreversible damage.[4][10]
Hands Double-gloving is recommended. Use chemical-resistant gloves such as Butyl rubber, Neoprene, or Nitrile.[4][8][12] Always consult the glove manufacturer's chemical resistance guide for compatibility.[4][18]Prevents skin absorption, which is a significant route of exposure.[4][8] Contaminated gloves must be disposed of properly after use.[9]
Body A flame-resistant lab coat (100% cotton-based) or a chemical-resistant apron/suit.[2][4][12] Wear full-length pants and closed-toe shoes made of a non-porous material.[4]Protects skin from contact with spills and prevents contamination of personal clothing.[8][12]

Operational Plan: A Step-by-Step Workflow

This protocol provides a direct, procedural guide for the safe handling of Octan-2-ylhydrazine dihydrochloride.

Part A: Preparation and Pre-Handling
  • Verify Training: Ensure all personnel involved have read and signed this SOP.[8]

  • Designate Area: Cordon off and label the designated handling area (fume hood).

  • Check Equipment: Confirm the chemical fume hood is operational and the certification is current. Ensure the safety shower and eyewash station are accessible and have been tested within the last month.[4]

  • Assemble Materials: Gather all necessary chemicals, equipment, and a designated hazardous waste container within the fume hood to minimize movement.

  • Prepare Spill Kit: Have a spill kit containing inert absorbent material (e.g., dry sand) readily available. DO NOT use combustible absorbents like paper towels or earth, as this may create a fire/explosion hazard.[1][7]

Part B: Donning PPE and Handling
  • Don PPE: Put on PPE in the following order: lab coat, inner gloves, respirator, eye protection, face shield, and finally, outer gloves.

  • Conduct Operations: Perform all manipulations (weighing, transferring, mixing) within the fume hood sash, keeping the sash as low as possible.[8]

  • Minimize Dust: If handling a solid, take care to avoid creating dust.[1]

  • Grounding: If transferring significant quantities of flammable hydrazine solutions, ensure metal containers are grounded and bonded.[7]

Part C: Post-Handling and Decontamination
  • Secure Compound: Tightly close and seal the primary container. Store it in a designated, well-ventilated, and secure secondary container away from incompatible materials like oxidizing agents and acids.[4][7][12]

  • Pre-Clean: Decontaminate any non-disposable equipment used within the fume hood.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the face shield, lab coat, and goggles. Remove the respirator last after leaving the immediate work area. Wash hands and face thoroughly with soap and water after removing all PPE.[7][9]

Spill and Disposal Plans

Emergency Spill Procedures
  • Evacuate: Immediately evacuate personnel from the affected area.[7]

  • Alert: Notify laboratory supervisor and institutional safety personnel. Do not attempt to clean up a large or unmanageable spill yourself.[8]

  • Control Access: Secure and control entrance to the area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup (for minor spills only): If trained and equipped, personnel may clean up minor spills by covering with an inert absorbent material, gently sweeping it into a designated hazardous waste container, and decontaminating the area.[1]

Waste Disposal Protocol

All materials contaminated with Octan-2-ylhydrazine dihydrochloride must be treated as hazardous waste.[7][19]

  • Contaminated Materials: Place all contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) into a designated, labeled, and sealable hazardous waste bag or container.[1]

  • Excess Compound: Unused or excess Octan-2-ylhydrazine dihydrochloride must be placed in a compatible, sealed, and clearly labeled hazardous waste container.

  • Chemical Neutralization: Destruction of hydrazine waste can be achieved through chemical treatment with agents like sodium hypochlorite or hydrogen peroxide, but this should only be performed by trained personnel following a specific, validated institutional protocol.[12][19] Incomplete reactions can produce hazardous byproducts.[19]

  • Storage and Pickup: Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials. Arrange for pickup by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[1][3]

Workflow for Safe Handling of Octan-2-ylhydrazine Dihydrochloride

G cluster_prep Part A: Preparation cluster_handling Part B: Handling Protocol cluster_post Part C: Post-Handling cluster_disposal Part D: Disposal prep1 Verify Training & SOP prep2 Check Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Assemble Materials & Waste Container in Hood prep2->prep3 ppe_on Don Full PPE prep3->ppe_on handle Conduct All Work Inside Fume Hood ppe_on->handle secure Secure Compound & Store in Secondary Containment handle->secure decon Decontaminate Workspace & Equipment secure->decon ppe_off Doff PPE Correctly decon->ppe_off wash Wash Hands & Face ppe_off->wash dispose Dispose of All Contaminated Items as Hazardous Waste wash->dispose caption Figure 1. Safe Handling Workflow

Caption: Figure 1. Safe Handling Workflow

References

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hydrazine - Risk Management and Safety. University of California, Riverside. [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [Link]

  • Hydrazine - Standard Operating Procedure. UC Santa Barbara. [Link]

  • Toxicological Profile for Hydrazines - PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]

  • OSHA Regulations for Chemical Protective Clothing. International Enviroguard. [Link]

  • PPE Requirements: Standard & Levels. SafetyCulture. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Hydrazine hydrate - SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Hydrazine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Octane - SAFETY DATA SHEET. AgXplore. [Link]

  • Hydrazine hydrochloride - Safety Data Sheet. DC Fine Chemicals. [Link]

  • HYDRAZINE Method no.: 20. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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